
Minoxidil beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minoxidil beta-D-Glucuronide is a metabolite of Minoxidil, a well-known vasodilator primarily used to treat hair loss and hypertension. This compound is formed when Minoxidil undergoes glucuronidation, a process where a glucuronic acid molecule is added to Minoxidil, enhancing its solubility and facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Minoxidil beta-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of Minoxidil. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. This process uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid from UDP-glucuronic acid to Minoxidil under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes or microbial systems engineered to express the necessary glucuronosyltransferases. The reaction conditions are optimized to maximize yield and purity, often involving controlled pH, temperature, and substrate concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Minoxidil beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating Minoxidil. This reaction can occur under acidic or enzymatic conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using beta-glucuronidase.
Oxidation and Reduction: While Minoxidil itself can undergo oxidation and reduction, its glucuronide form is more stable and less reactive under these conditions.
Major Products:
Hydrolysis: Minoxidil and glucuronic acid.
Oxidation and Reduction: These reactions are less common for the glucuronide form but can yield various oxidized or reduced derivatives of Minoxidil.
Applications De Recherche Scientifique
Minoxidil beta-D-Glucuronide has several applications in scientific research:
Chemistry:
Metabolite Studies: Used to study the metabolism of Minoxidil and its pharmacokinetics.
Analytical Standards: Employed as a reference standard in analytical chemistry for the quantification of Minoxidil metabolites.
Biology:
Enzyme Studies: Utilized to investigate the activity of glucuronosyltransferases and beta-glucuronidases.
Cell Culture: Sometimes used in cell culture studies to understand the cellular uptake and metabolism of glucuronidated compounds.
Medicine:
Pharmacokinetics: Helps in understanding the pharmacokinetic profile of Minoxidil, including its absorption, distribution, metabolism, and excretion.
Drug Development: Assists in the development of new drugs by providing insights into the metabolism and excretion of potential therapeutic agents.
Industry:
Quality Control: Used in the pharmaceutical industry for quality control and assurance of Minoxidil-containing products.
Regulatory Compliance: Helps in meeting regulatory requirements for the characterization and quantification of drug metabolites.
Mécanisme D'action
Minoxidil beta-D-Glucuronide itself is not pharmacologically active. its formation and subsequent hydrolysis play a crucial role in the pharmacokinetics of Minoxidil. The glucuronidation process increases the solubility of Minoxidil, facilitating its excretion. Upon hydrolysis, active Minoxidil is released, which then exerts its effects by opening potassium channels, leading to vasodilation and hair growth stimulation .
Comparaison Avec Des Composés Similaires
Minoxidil Sulfate: Another metabolite of Minoxidil, formed through sulfation. It is also pharmacologically active and plays a significant role in the drug’s efficacy.
Glucuronides of Other Drugs: Many drugs undergo glucuronidation, forming similar glucuronide metabolites that enhance solubility and excretion.
Uniqueness: Minoxidil beta-D-Glucuronide is unique due to its specific formation from Minoxidil and its role in the drug’s metabolism. Unlike Minoxidil Sulfate, which is active, this compound serves primarily as a means of excretion, highlighting the diverse metabolic pathways drugs can undergo .
Propriétés
Numéro CAS |
56828-40-1 |
|---|---|
Formule moléculaire |
C15H23N5O7 |
Poids moléculaire |
385.37 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-(6-amino-2-imino-4-piperidin-1-ylpyrimidin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H23N5O7/c16-7-6-8(19-4-2-1-3-5-19)18-15(17)20(7)27-14-11(23)9(21)10(22)12(26-14)13(24)25/h6,9-12,14,17,21-23H,1-5,16H2,(H,24,25)/t9-,10-,11+,12-,14-/m0/s1 |
Clé InChI |
WJHSTCUDHNONOO-HNRZYHPDSA-N |
SMILES isomérique |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N |
SMILES canonique |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonymes |
6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Glucuronide; 1-[[4-Amino-2-imino-6-(1-piperidinyl)-1(2H)-pyrimidinyl]oxy]-1-deoxy-β-D-glucopyranuronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


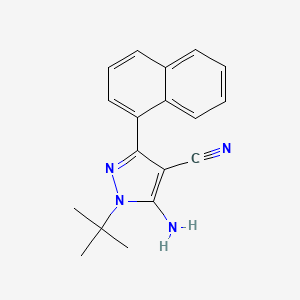
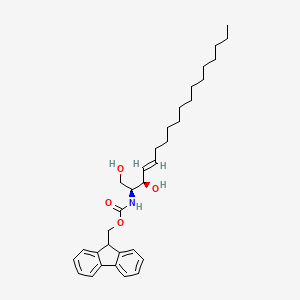
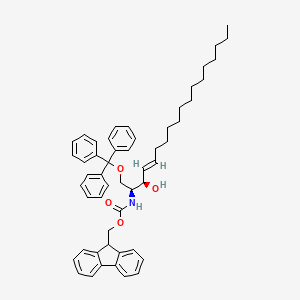


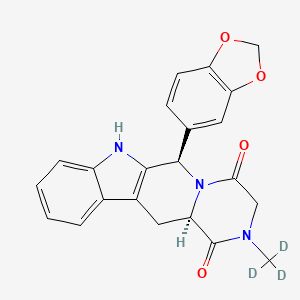
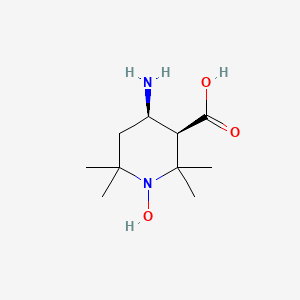
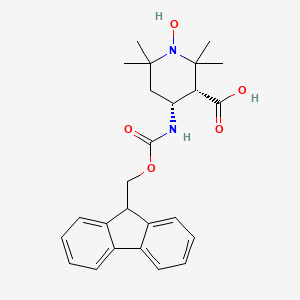
![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)
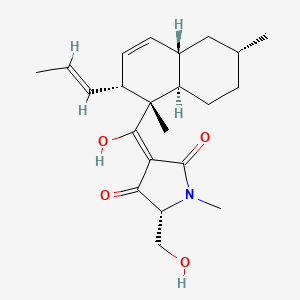
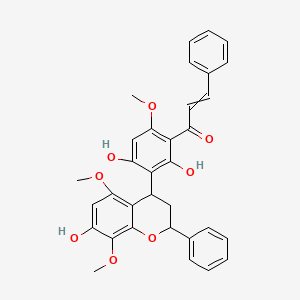
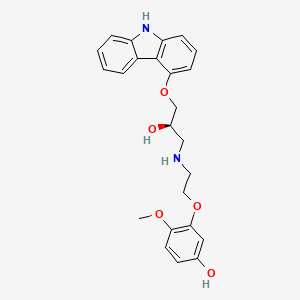
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)
